Reactive Chloromethyl Handle Enables Divergent Synthetic Elaboration vs. Non-Reactive Analogs
5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide possesses a C5-chloromethyl group that serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities (e.g., amines, thiols, alkoxides) [1]. In contrast, close analog 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 923246-98-4) features a C5-aminomethyl group, which is a nucleophile rather than an electrophile, and therefore cannot undergo the same class of SN2 reactions without additional protection/deprotection steps . Similarly, 5-bromo-N,N-dimethylthiophene-2-sulfonamide (CAS 68848-50-0) contains a C5-bromo substituent, which is primarily suited for cross-coupling (e.g., Suzuki, Stille) but is less reactive towards simple nucleophiles and can lead to undesired side reactions under basic conditions .
| Evidence Dimension | Reactive functional group at C5 position |
|---|---|
| Target Compound Data | Chloromethyl (-CH2Cl) group; electrophilic, suitable for SN2 reactions with N, O, S nucleophiles. |
| Comparator Or Baseline | Analog 1: 5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 923246-98-4) has -CH2NH2 (nucleophile). Analog 2: 5-bromo-N,N-dimethylthiophene-2-sulfonamide (CAS 68848-50-0) has -Br (cross-coupling partner). |
| Quantified Difference | Qualitative difference in reaction class; target compound uniquely provides a one-step SN2 diversification pathway, whereas analog 1 requires functional group interconversion and analog 2 is limited to Pd-catalyzed cross-couplings. |
| Conditions | Standard synthetic organic chemistry workflows for nucleophilic substitution (e.g., reaction with primary/secondary amines in DMF with base). |
Why This Matters
For procurement decisions, this defines the target compound as a superior intermediate for generating libraries of thiophene-2-sulfonamide derivatives via simple amine displacement, a capability its analogs lack.
- [1] ChemSrc. 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide | CAS 1486675-03-9. Structural Data. View Source
